A Comprehensive Technical Guide to 1-(4-Isopropylphenyl)ethanamine
A Comprehensive Technical Guide to 1-(4-Isopropylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(4-Isopropylphenyl)ethanamine, a key chemical intermediate. It covers its fundamental chemical properties, synthesis methodologies, and critical applications, particularly within the pharmaceutical industry.
Core Chemical Identity
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Chemical Name: 1-(4-Isopropylphenyl)ethanamine
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Synonyms: 1-(4-propan-2-ylphenyl)ethanamine[1]
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CAS Number: While the racemic mixture does not have a single registered CAS number, the individual enantiomers are well-documented. The (S)-enantiomer is identified by CAS number 68285-22-3[2], and the hydrochloride salt of the (R)-enantiomer is 856646-05-4[3][4]. The U.S. Environmental Protection Agency lists a related dinitro- derivative under CAS number 40318-45-4[5]. For clarity in research and procurement, specifying the desired stereoisomer is crucial.
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Molecular Formula: C₁₁H₁₇N[1]
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Molecular Weight: 163.26 g/mol [6]
Molecular Structure:
The structure consists of an ethylamine group attached to a benzene ring, which is substituted with an isopropyl group at the para (4) position.
Caption: Molecular structure of 1-(4-Isopropylphenyl)ethanamine.
Synthesis and Manufacturing
The primary and most efficient industrial synthesis of 1-(4-Isopropylphenyl)ethanamine is achieved through the reductive amination of 4-isopropylacetophenone (CAS: 645-13-6)[7][8]. This method is favored for its versatility and control over the reaction process.[9][10]
Reaction Pathway: Reductive Amination
This is a two-step process that is often performed in a single pot ("one-pot reaction").[10]
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Imine Formation: The carbonyl group of 4-isopropylacetophenone reacts with an amine source, typically ammonia or an ammonium salt, under weakly acidic conditions to form an intermediate imine.
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Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.
Caption: General workflow for reductive amination synthesis.
Experimental Protocol: Laboratory Scale Synthesis
Objective: To synthesize racemic 1-(4-Isopropylphenyl)ethanamine from 4-isopropylacetophenone.
Materials:
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4-Isopropylacetophenone
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Ammonium acetate (or another ammonia source)
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Methanol (solvent)
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Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic, handle with care.
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylacetophenone and a molar excess of ammonium acetate in methanol.
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Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
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Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise to control the reaction exotherm. Note: NaBH₃CN is a preferred reagent as it selectively reduces the imine in the presence of the ketone starting material.[9][11]
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Quenching and Work-up: After the reduction is complete (as monitored by an appropriate analytical technique), carefully quench the reaction by adding dilute HCl to neutralize excess reducing agent and decompose any remaining imine.
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Basification and Extraction: Make the aqueous solution basic by adding a concentrated NaOH solution. This deprotonates the amine salt, yielding the free amine. Extract the product into an organic solvent like dichloromethane.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Key Applications in Drug Development
1-(4-Isopropylphenyl)ethanamine serves as a crucial building block, or intermediate, in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural motif is found in several classes of therapeutic agents. The amine functional group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures.
The development of chiral amines is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12][13] Therefore, methods for the asymmetric synthesis of (R)- or (S)-1-(4-Isopropylphenyl)ethanamine are of significant interest.[14]
Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [6] |
| Monoisotopic Mass | 163.1361 Da | [1] |
| Predicted XlogP | 2.3 | [1] |
| Appearance | Typically a liquid at room temperature. | General Knowledge |
Spectroscopic Data (Predicted/Typical):
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¹H NMR (CDCl₃): Researchers can expect characteristic signals corresponding to the aromatic protons (typically a pair of doublets in the 7.0-7.4 ppm region), the methine proton of the ethylamine group (a quartet), the methyl protons of the ethylamine group (a doublet), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
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¹³C NMR (CDCl₃): Signals for the aromatic carbons, with distinct shifts for the substituted carbons, as well as signals for the aliphatic carbons of the ethylamine and isopropyl groups would be observed.
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Mass Spectrometry (EI): The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Isopropylphenyl)ethanamine and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
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Toxicity: Be aware of the specific hazards of all reagents used, particularly the high toxicity of cyanide-containing reducing agents like NaBH₃CN.[11]
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
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PubChem. 1-(4-isopropylphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1-(4-Isopropylphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Isopropylacetophenone. National Center for Biotechnology Information. Available from: [Link]
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Available from: [Link]
-
Chemistry Help. (2023). Reductive Amination [Video]. YouTube. Available from: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information: General Procedure for Imine Syntheses and Characterization Data. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information: Electronically Tuneable Orthometalated RuII-NHC Complexes. Available from: [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services. Available from: [Link]
-
PubChem. 4-Methylbenzenesulfonic acid;ZINC. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2018). The synthetic method of (R)-1-(4-methylphenyl) ethylamine (CN108658784B).
-
Sciencemadness.org. (2010). Isopropylamine one pot synthesis. Available from: [Link]
Sources
- 1. PubChemLite - 1-(4-isopropylphenyl)ethanamine (C11H17N) [pubchemlite.lcsb.uni.lu]
- 2. 68285-22-3|(S)-1-(4-Isopropylphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 856646-05-4|(R)-1-(4-Isopropylphenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride; (R)-1-(4-ISOPROPYLPHENYL)ETHANAMINE-HCl | Chemrio [chemrio.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1-(4-Isopropylphenyl)-N-methylmethanamine | C11H17N | CID 2408997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 13. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
- 14. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]
